![molecular formula C14H15N3O2S2 B3000688 N-[2-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]benzenesulfonamide CAS No. 868980-79-4](/img/structure/B3000688.png)
N-[2-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]benzenesulfonamide
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Description
The compound "N-[2-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities. Benzenesulfonamides have been extensively studied due to their potential therapeutic applications, including enzyme inhibition and antitumor activities. The core structure of benzenesulfonamides allows for a variety of substitutions, which can lead to compounds with specific biological functions .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the introduction of various substituents to the benzenesulfonamide core. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved the addition of different phenylthiazol groups to the benzenesulfonamide core . Similarly, the synthesis of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides for antidiabetic activity involved the introduction of benzothiazol groups . These methods could be adapted to synthesize the compound by incorporating the appropriate 3-methylimidazo[2,1-b][1,3]thiazol moiety.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For instance, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed π-π interactions and hydrogen bonding, which contribute to its stability and potential interactions with biological targets . The molecular structure of the compound would likely exhibit similar interactions, influencing its biological activity.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. For example, reactions with N-nucleophiles can afford different arylaminoprop-2-en-1-one derivatives, as seen in the synthesis of thiazolo(3,2-a)benzimidazole derivatives . The compound may also participate in similar reactions, which could be utilized to further modify its structure and enhance its biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. For example, the conformational differences in N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides affected their activity in an antileishmania study . The physical and chemical properties of the compound would need to be characterized to understand its behavior in biological systems.
Mechanism of Action
Target of Action
The compound N-(2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide is primarily targeted against Mycobacterium tuberculosis (Mtb) . The specific target within the Mtb is Pantothenate synthetase .
Mode of Action
The compound interacts with its target, Pantothenate synthetase, leading to inhibition of the enzyme . This interaction results in the disruption of the normal functioning of the bacteria, thereby inhibiting its growth and proliferation .
Biochemical Pathways
The compound affects the pantothenate synthesis pathway in Mycobacterium tuberculosis . Pantothenate synthetase is a key enzyme in this pathway, and its inhibition disrupts the production of pantothenate, a precursor for Coenzyme A, which is essential for various metabolic processes in the bacteria .
Pharmacokinetics
The compound was designed using in silico admet prediction, which suggests that it likely has favorable pharmacokinetic properties .
Result of Action
The compound exhibits potent activity against Mycobacterium tuberculosis. The most active derivative of the compound displayed an IC50 of 2.32 μM against Mtb H37Ra . This indicates that the compound is effective in inhibiting the growth and proliferation of the bacteria at relatively low concentrations .
properties
IUPAC Name |
N-[2-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c1-11-10-20-14-16-12(9-17(11)14)7-8-15-21(18,19)13-5-3-2-4-6-13/h2-6,9-10,15H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYYFXCLPMWTMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)CCNS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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